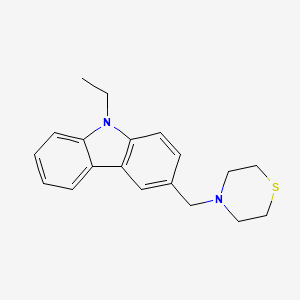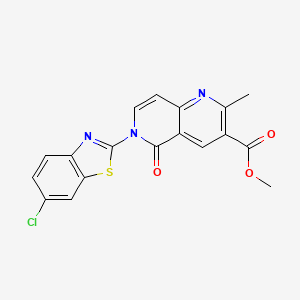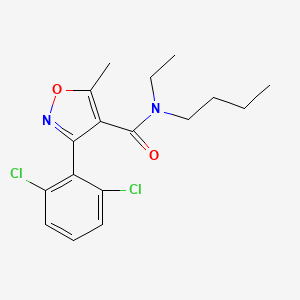
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole, also known as ETC-159, is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration, but its abnormal activation has been linked to the development of various types of cancer, including basal cell carcinoma (BCC) and medulloblastoma (MB). ETC-159 has shown promising results in preclinical studies as a potential therapeutic agent for these and other Hh-driven cancers.
Mecanismo De Acción
The Hh pathway is activated by the binding of Hh ligands to the Patched (PTCH) receptor, which releases the inhibition of SMO and leads to the activation of downstream transcription factors, such as GLI1 and GLI2. 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole inhibits the Hh pathway by binding to SMO and inducing its internalization and degradation, thereby blocking the downstream signaling cascade.
Biochemical and Physiological Effects
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has been shown to selectively inhibit the Hh pathway without affecting other signaling pathways, such as the Wnt and Notch pathways. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has been shown to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for Hh-driven brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has several advantages as a tool compound for studying the Hh pathway. It is a potent and selective inhibitor of SMO, which allows for the precise modulation of Hh signaling in cells and tissues. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has some limitations as well. It is a small molecule inhibitor, which means that it may not be suitable for targeting intracellular components of the Hh pathway, such as GLI transcription factors. In addition, the long-term effects of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole on normal tissue homeostasis and regeneration are not fully understood.
Direcciones Futuras
There are several future directions for the research and development of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole and other Hh pathway inhibitors. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole to improve its efficacy and safety in clinical trials. Another direction is to explore the potential of combination therapies that target multiple components of the Hh pathway or other signaling pathways. Finally, further research is needed to understand the role of the Hh pathway in normal tissue homeostasis and regeneration, which may have implications for the long-term safety of Hh pathway inhibitors.
Métodos De Síntesis
The synthesis of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole was first reported by researchers at the University of Texas Southwestern Medical Center in 2013. The method involves a series of chemical reactions starting from commercially available starting materials, and the final product is obtained in high yield and purity. The chemical structure of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has been confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has been extensively studied in preclinical models of Hh-driven cancers, including BCC, MB, and pancreatic cancer. In vitro studies have shown that 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole inhibits the Hh pathway by binding to and destabilizing the Smoothened (SMO) receptor, a key component of the pathway. In vivo studies have demonstrated that 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole suppresses tumor growth and prolongs survival in mouse models of BCC and MB.
Propiedades
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-21-18-6-4-3-5-16(18)17-13-15(7-8-19(17)21)14-20-9-11-22-12-10-20/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOJSQLIVZIWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCSCC3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(9-Ethylcarbazol-3-yl)methyl]thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)

![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)

![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)
![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)